![molecular formula C9H12Cl2N2O B1380148 2-Amino-3-(4-chlorophenyl)propanamide hydrochloride CAS No. 1428149-31-8](/img/structure/B1380148.png)
2-Amino-3-(4-chlorophenyl)propanamide hydrochloride
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Overview
Description
“2-Amino-3-(4-chlorophenyl)propanamide hydrochloride” is a chemical compound with the CAS Number 1428149-31-8 . It has a molecular weight of 235.11 and its IUPAC name is 2-amino-3-(4-chlorophenyl)propanamide hydrochloride . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN2O.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H . This indicates that the compound contains a chlorophenyl group attached to a propanamide moiety.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Anticonvulsant Studies
Research by Idris et al. (2011) demonstrated that isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, related to the chemical structure , were synthesized and found to have significant potential against generalized seizures based on their performance in animal models. These compounds showed greater potency compared to standard drugs like phenytoin and valproate in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. The compounds were also observed to be relatively safe in acute toxicity studies, indicating their potential as anticonvulsant agents (Idris, Ayeni, & Sallau, 2011).
Antimicrobial Properties
Baranovskyi et al. (2018) synthesized arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, related to the compound . They tested these compounds for antibacterial and antifungal properties. The results indicated that these compounds possessed notable antimicrobial properties, which could potentially be leveraged for therapeutic or preservative applications (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Spectroscopic Characterization and Crystal Structures
Kuś et al. (2016) conducted a comprehensive chemical characterization of cathinone derivatives, closely related to the chemical . Through various spectroscopic techniques and crystallography, they provided detailed insights into the chemical and physical properties of these compounds. This information is crucial for identifying and understanding the behavior of such compounds in different environments (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).
Nonlinear Optical Material Research
Prabhu and Rao (2000) synthesized and characterized N-(2-chlorophenyl)-(1-propanamide) for its potential as an organic electro-optic and non-linear optical material. This compound, which shares the chlorophenyl propanamide structure with the compound of interest, was found to have promising properties, including transparency and significant dimensions for optical applications. The material's characterization involved UV-Vis, IR, NMR, powder XRD techniques, and SHG measurements, highlighting its potential in electro-optic and non-linear optical fields (Prabhu & Rao, 2000).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-amino-3-(4-chlorophenyl)propanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCQWOMPWBRMJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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